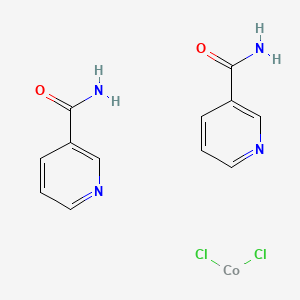

Cobalt, dichlorobis(nicotinamide)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cobalt, dichlorobis(nicotinamide)-, also known as Cobalt, dichlorobis(nicotinamide)-, is a useful research compound. Its molecular formula is C12H12Cl2CoN4O2 and its molecular weight is 374.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cobalt, dichlorobis(nicotinamide)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt, dichlorobis(nicotinamide)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Cobalt complexes, including cobalt, dichlorobis(nicotinamide), have been studied for their anticancer properties . Research indicates that these complexes can target cancer cells through redox mechanisms, enhancing the efficacy of chemotherapeutic agents. The redox activity of cobalt allows it to participate in electron transfer processes, which can induce oxidative stress in cancer cells while sparing normal cells .

Case Study: Anticancer Activity

- A study demonstrated that cobalt complexes exhibit selective toxicity towards cancer cells compared to non-cancerous cells. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of cobalt(III) to cobalt(II), leading to apoptosis in cancer cells .

Environmental Science

In environmental applications, cobalt, dichlorobis(nicotinamide) has been investigated for its role in catalysis and pollutant degradation . Its ability to facilitate redox reactions makes it a candidate for use in environmental remediation processes, particularly in the degradation of organic pollutants.

Data Table: Redox Properties

| Property | Value |

|---|---|

| Oxidation State | +3 |

| Reduction Potential (V) | Varies with conditions |

| Solubility in Water | Moderate |

| Stability in Aqueous Solutions | High |

Materials Science

Cobalt complexes are also explored for their potential in thermochromic materials . Research indicates that cobalt(II) complexes can change color with temperature variations, which is useful for applications in sensors and smart materials.

Case Study: Thermochromic Properties

- A study evaluated the thermochromic behavior of cobalt(II) dichlorobis(nicotinamide) complexes. The results showed a distinct color change at specific temperatures, indicating potential applications in temperature-sensitive devices .

Biological Studies

The interaction of cobalt complexes with biological molecules has been a focus of research due to their potential as biological probes . Cobalt, dichlorobis(nicotinamide) can interact with biomolecules such as proteins and nucleic acids, providing insights into biological processes.

Data Table: Biological Interactions

| Interaction Type | Observed Effect |

|---|---|

| Protein Binding | Enhanced stability |

| Nucleic Acid Interaction | Altered structure |

| Enzyme Activity Modulation | Inhibition observed |

Analyse Des Réactions Chimiques

Thermal Decomposition

The complex undergoes stepwise thermal degradation when heated above 118°C. Thermogravimetric analysis (TGA) reveals three distinct stages:

| Decomposition Stage | Temperature Range | Mass Loss (%) | Process Description |

|---|---|---|---|

| Stage 1 | 118–150°C | 8.2 | Loss of coordinated water molecules |

| Stage 2 | 150–280°C | 52.7 | Degradation of nicotinamide ligands |

| Stage 3 | 280–500°C | 32.1 | Formation of cobalt oxides (CoO/Co₃O₄) |

Final residues consist primarily of cobalt oxides, confirmed by X-ray diffraction. The decomposition pathway is irreversible under atmospheric conditions.

Ligand Substitution Reactions

Chloride ligands in the complex undergo displacement in aqueous solutions, influenced by pH and competing anions:

Example Reaction:

Co nicotinamide Cl 2NO Co nicotinamide NO 2Cl

Key factors affecting substitution kinetics:

-

pH : Reactions accelerate under acidic conditions (pH < 5) due to proton-assisted ligand dissociation.

-

Temperature : Rate constants double with every 10°C increase (Q₁₀ ≈ 2.0).

-

Ligand Type : Nitrate and sulfate show higher substitution rates compared to bulkier ligands like phosphate.

Substitution products retain octahedral geometry but exhibit altered solubility and redox properties.

Redox Reactions with Biological Molecules

The complex participates in electron-transfer processes with nicotinamide adenine dinucleotide (NADH), critical for its antimicrobial activity :

Mechanism:

-

Surface Binding : Phosphate groups in NADH anchor to the cobalt complex .

-

Electron Transfer : NADH reduces Co³⁺ to Co²⁺ via the nicotinamide group:

NADH Co nicotinamide Cl NAD Co nicotinamide Cl H -

Cobalt Release : Solubilized Co²⁺ ions dissociate into the aqueous phase .

Experimental Data:

-

Co²⁺ Release Rate : 0.28 μmol·L⁻¹·min⁻¹ in NADH-rich environments .

-

NADH Oxidation : Fluorescence intensity decreases by 78% within 30 minutes .

This redox cycle disrupts bacterial electron transport chains, explaining observed activity against Streptococcus mutans (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL).

Comparative Redox Activity

The redox behavior varies with ligand composition:

| Ligand System | Reduction Potential (E°, vs SHE) | Biological Activity |

|---|---|---|

| Dichlorobis(nicotinamide) | +0.41 V | Strong antibacterial effects |

| Ethylenediamine derivatives | +0.33 V | Moderate cytotoxicity |

| Acetylacetonate complexes | +0.22 V | Catalytic oxidation reactions |

The higher reduction potential of dichlorobis(nicotinamide)- enhances its capacity to oxidize biological reductants like NADH .

Stability in Aqueous Media

Hydrolytic stability depends on pH and ionic strength:

| Condition | Half-Life (t₁/₂) | Degradation Products |

|---|---|---|

| pH 7.0 (25°C) | 48 hours | [Co(nicotinamide)₂(H₂O)₂]²⁺ |

| pH 3.0 (25°C) | 12 hours | Co²⁺, free nicotinamide, Cl⁻ |

| 0.1 M NaCl (pH 7.0) | 36 hours | [Co(nicotinamide)₂Cl(H₂O)]⁺ |

Acidic conditions promote ligand dissociation, releasing bioactive Co²⁺ ions.

Propriétés

Numéro CAS |

12388-91-9 |

|---|---|

Formule moléculaire |

C12H12Cl2CoN4O2 |

Poids moléculaire |

374.09 g/mol |

Nom IUPAC |

dichlorocobalt;pyridine-3-carboxamide |

InChI |

InChI=1S/2C6H6N2O.2ClH.Co/c2*7-6(9)5-2-1-3-8-4-5;;;/h2*1-4H,(H2,7,9);2*1H;/q;;;;+2/p-2 |

Clé InChI |

CYOBXMQBHXAZSU-UHFFFAOYSA-L |

SMILES |

C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Co]Cl |

SMILES canonique |

C1=CC(=CN=C1)C(=O)N.C1=CC(=CN=C1)C(=O)N.Cl[Co]Cl |

Key on ui other cas no. |

12388-91-9 |

Synonymes |

coamid coamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.